UDP-alpha-D-xylose
Description
UDP-alpha-D-xylose (UDP-Xyl) is a nucleotide sugar critical for glycosylation processes in eukaryotes and prokaryotes. It serves as a donor substrate for xylosyltransferases, enabling the xylosylation of proteoglycans (e.g., heparin, chondroitin sulfate) and glycoproteins like Notch signaling receptors, which are essential for developmental signaling . Biosynthetically, UDP-Xyl is derived from UDP-alpha-D-glucose (UDP-Glc) via two enzymatic steps: (1) oxidation of UDP-Glc to UDP-alpha-D-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase and (2) decarboxylation of UDP-GlcA to UDP-Xyl by UDP-glucuronate decarboxylase (UXS). This pathway is tightly regulated, particularly in plants, where carbon partitioning into hemicellulose biosynthesis depends on UXS activity .
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O16P2-2 |
|---|---|
Molecular Weight |
534.26 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 |
InChI Key |
DQQDLYVHOTZLOR-OCIMBMBZSA-L |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Functions
UDP-alpha-D-xylose serves as a crucial substrate in various biological processes:
- Glycosylation Reactions : UDP-Xyl is essential for the xylosylation of proteoglycans, which are key components in cell signaling and structural integrity. It initiates the core protein linkage in heparin, chondroitin sulfate, and dermatan sulfate, influencing cellular communication and structural functions .
- Cell Wall Biosynthesis : In plants, UDP-Xyl is involved in the biosynthesis of cell wall components. Studies have shown that depletion of UDP-Xyl synthases leads to significant reductions in xylose content in plant cell walls, highlighting its importance in maintaining structural integrity .
Applications in Glycoengineering
The ability to produce this compound has significant implications for glycoengineering:
- Therapeutic Antibodies : UDP-Xyl is utilized in the modification of therapeutic antibodies produced in plant systems. The incorporation of xylose residues can enhance antibody efficacy by improving their pharmacokinetic properties .
- Glycan Production : The availability of UDP-Xyl allows researchers to explore new avenues in glycan production using glycosyltransferases. This can lead to the development of novel biopolymers with specific functional properties for biomedical applications .
Case Studies and Research Findings
Several studies have documented the applications and importance of this compound:
Comparison with Similar Compounds
Key Findings :
- Enzymatic Specificity: UDP-sugar pyrophosphorylases exhibit stereo-selectivity; e.g., UDP-Xyl is synthesized from xylose-1-phosphate and UTP, while UDP-Ara requires arabinose-1-phosphate .
- Metabolic Crosstalk: In Sinorhizobium meliloti, UDP-Xyl and UDP-Ara biosynthesis pathways share enzymes like UXS and UDP-xylose 4-epimerase, highlighting evolutionary conservation in nucleotide sugar metabolism .
- Inhibitor Studies : Fluorinated analogs of UDP-GlcA inhibit UAXS, blocking apiose production and impairing RG-II assembly in plants .
Preparation Methods
Chemical Synthesis of Sugar-1-Phosphates
The chemoenzymatic approach begins with the chemical synthesis of α/β-D-xylose-1-phosphate from D-xylose. This two-step procedure avoids traditional protecting-group strategies, leveraging p-toluenesulfonyl hydrazine (TSH) to form glycosylsulfonylhydrazide intermediates. Subsequent oxidation with anhydrous CuCl₂ yields a mixture of α- and β-anomers of xylose-1-phosphate. This method achieves a 70–80% conversion efficiency, with the anomeric ratio (α:β) approximating 1:1 under standard conditions.
Enzymatic Pyrophosphorylation
The stereochemical resolution of sugar-1-phosphates is achieved using UDP-sugar pyrophosphorylases (USPs). Recombinant USPs from Arabidopsis thaliana (AtUSP) and Bifidobacterium infantis (BiUSP) selectively convert α/β-D-xylose-1-phosphate to UDP-α-D-xylose, leveraging UTP as the nucleotide donor. AtUSP demonstrates superior specificity for D-xylose-1-phosphate, achieving 45–66% isolated yields (Table 1).
Table 1: Large-Scale UDP-α-D-Xylose Production Using USPs
| Substrate (Scale) | Enzyme | Yield (mg) | Purity (NMR) |
|---|---|---|---|
| 100 mg α/β-D-xylose-1-phosphate | AtUSP | 88 (45%) | >99% α-anomer |
| 50 mg α/β-L-arabinose-1-phosphate | BiUSP | 48 (49%) | >99% β-anomer |
The enzymatic step eliminates β-anomers, as evidenced by ¹H-NMR spectra showing a characteristic double-doublet (J = 3.6 Hz) at δ 5.56 ppm for the α-anomeric proton. Purification via Bio-Gel P2 size-exclusion chromatography efficiently separates UDP-α-D-xylose (MW ~ 580 Da) from unreacted sugar-1-phosphate (MW ~ 260 Da).
Enzymatic Decarboxylation of UDP-Glucuronic Acid
UDP-Glucuronic Acid Decarboxylase (UXS)
The de novo biosynthetic pathway employs UDP-glucose dehydrogenase (UGDH) to oxidize UDP-glucose to UDP-glucuronic acid (UDP-GlcA), followed by UXS-catalyzed decarboxylation. UXS requires NAD⁺ as a cofactor, converting UDP-GlcA to UDP-4-keto-xylose, which is reduced to UDP-α-D-xylose. However, this method faces challenges:
UDP-Apiose/Xylose Synthase (AXS)
AXS catalyzes the conversion of UDP-GlcA to UDP-α-D-xylose and UDP-D-apiose via a retroaldol-aldol mechanism. While AXS avoids decarboxylation byproducts, it exhibits substrate inhibition by UDP-xylose (Kᵢ ≈ 50 μM), limiting its utility for high-titer production.
Challenges in Traditional Biosynthetic Pathways
One-Pot Multi-Enzyme (OPME) Systems
OPME systems integrate UGDH, UXS, and glycosyltransferases (GTs) for continuous UDP-α-D-xylose synthesis. However, these systems face:
Salvage Pathway Limitations
The plant salvage pathway phosphorylates free D-xylose via xylulokinase, followed by USP-mediated pyrophosphorylation. However, xylulokinase exhibits narrow substrate specificity, and UDP-xylose epimerases generate UDP-β-L-arabinose contaminants, complicating purification.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for UDP-α-D-Xylose Synthesis
The chemoenzymatic approach outperforms enzymatic methods in yield and scalability, though it requires chemical synthesis expertise. UXS-based systems remain limited by cofactor costs, while AXS is hindered by substrate inhibition.
Purification and Characterization Techniques
Chromatographic Separation
Spectroscopic Validation
- ¹H-NMR : Confirms α-configuration via anomeric proton coupling constants (J = 3.6 Hz).
- Mass Spectrometry : ESI-MS ([M-H]⁻ m/z 579.1) verifies molecular integrity.
Scalability and Industrial Applications
The chemoenzymatic method has been scaled to 100 mg/batch, with potential for kilogram-scale production using immobilized USPs. UDP-α-D-xylose is critical for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
